Clemizole is derived from phenylenediamine and is categorized under the class of benzodiazepines. Its chemical structure comprises a benzimidazole ring, which is integral to its biological activity. Clemizole hydrochloride, the salt form of clemizole, is commonly used in pharmaceutical formulations.
The synthesis of clemizole hydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for large-scale synthesis, incorporating additional steps such as pH adjustments and the inclusion of excipients for pharmaceutical applications.
Clemizole has a complex molecular structure characterized by:
The three-dimensional conformation of clemizole can be studied using techniques such as X-ray crystallography and molecular docking, which provide insights into its binding interactions with biological targets .
Clemizole participates in various chemical reactions:
Clemizole exerts its effects primarily through:
In studies involving XP-C cells (a model for xeroderma pigmentosum), clemizole treatment resulted in significant decreases in DNA damage markers, suggesting enhanced repair capabilities at specific concentrations .
Clemizole has several notable applications:
Clemizole potently inhibits the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1), which conducts the rapidly activating delayed rectifier potassium current (IKr). This channel is critical for cardiac action potential repolarization. In HEK 293 cells expressing hERG channels, clemizole blocked both open and closed states with an IC50 of 0.07 μM, confirming high potency. Mutagenesis studies revealed reduced inhibition in hERG mutants (S631A, S636A, Y652A, F656V), indicating direct pore binding. In guinea pig hearts, clemizole (0.1–1.0 μM) prolonged ventricular action potential duration (APD) and corrected QT (QTc) intervals in a concentration-dependent manner. This signifies a significant risk for drug-induced long QT syndrome if repurposed clinically [1] [5].
Table 1: Clemizole Effects on Cardiac Ion Channels
Channel/Current | IC50 (μM) | Experimental System | Functional Consequence |
---|---|---|---|
hERG (IKr) | 0.07 | HEK 293 cells | APD/QTc prolongation |
hERG-S631A mutant | 0.82 | HEK 293 mutants | Reduced binding affinity |
hERG-Y652A mutant | 1.49 | HEK 293 mutants | Reduced binding affinity |
hERG-F656V mutant | 2.98 | HEK 293 mutants | Reduced binding affinity |
Beyond hERG, clemizole moderately inhibits Kv1.5 (ultra-rapid delayed rectifier current, IKur) and the slow delayed rectifier potassium current (IKs, Kv7.1/KCNE1 complex) in HEK 293 cells. Though less potent than its hERG blockade (IC50 values not quantified in studies), this multi-channel inhibition exacerbates cardiac repolarization impairment. Clemizole’s combined suppression of IKr, IKs, and IKur creates a "triple threat" that amplifies pro-arrhythmic potential, particularly under conditions of high cardiac stress [1] [5].
Clemizole exhibits high-affinity binding to serotonin receptors (5-HT2B/2C), independent of its antihistaminic properties. In scn1Lab mutant zebrafish (a Dravet syndrome model), clemizole suppressed electrographic seizures and convulsive behaviors. This effect was replicated by 5-HT2C-specific agonists like lorcaserin (Belviq®), confirming serotonergic modulation as the primary anticonvulsant mechanism. In a pilot study, 5 Dravet syndrome patients treated with lorcaserin showed reduced seizure frequency/severity, supporting zebrafish-to-human translatability. Clemizole’s phase II trial (NCT04462770) as an adjunct therapy for Dravet syndrome is based on this mechanism [3] [8] [9].
Table 2: Serotonergic Modulators in Seizure Suppression
Compound | Primary Target | Seizure Reduction (Model) | Clinical Trial Status (Dravet Syndrome) |
---|---|---|---|
Clemizole (EPX-100) | 5-HT2B/2C receptors | 70–80% (Zebrafish) | Phase II (NCT04462770) |
Lorcaserin | 5-HT2C receptor | 48% (Human pilot) | Phase III (Completed) |
Trazodone | 5-HT2A/2C receptors | Significant (Zebrafish) | Preclinical |
Clemizole enhances serotonin bioavailability by synergizing with serotonin reuptake modulators. In zebrafish, combinations of clemizole with compounds like trazodone (a serotonin antagonist/reuptake inhibitor) suppressed seizures more effectively than monotherapies. This synergy arises from complementary actions: clemizole directly activates postsynaptic 5-HT2 receptors, while reuptake inhibitors increase synaptic serotonin levels. Such combinations could permit lower dosing and mitigate off-target effects (e.g., cardiac toxicity) [3] [9].
Clemizole is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel (IC50 = 1.1 μM). TRPC5 is a non-selective cation channel permeable to Ca2+, implicated in neuronal function, podocyte injury, and cisplatin-induced nephrotoxicity. Cryo-EM structures reveal clemizole binds within the voltage sensor-like domain (VSLD) of each TRPC5 subunit, stabilizing the channel in a closed state. This prevents calcium influx through TRPC5 homomers or TRPC1/5 heteromers. In rat models of cisplatin nephrotoxicity, clemizole (1–10 mg/kg) attenuated histopathological damage and biomarkers (creatinine, NGAL) by blocking TRPC5-mediated calcium overload. It also restored podocyte integrity by increasing nephrin/synaptopodin expression and suppressing Rac1 GTPase activity [7] [10] [2].
Table 3: TRPC5 Inhibition by Clemizole in Disease Models
Disease Context | Model | Clemizole Dose | Key Effects | Molecular Mechanism |
---|---|---|---|---|
Cisplatin Nephrotoxicity | Sprague-Dawley rats | 1–10 mg/kg | ↓ Creatinine, ↓ NGAL, ↓ Tubular damage | TRPC5 blockade → ↓ Ca2+ influx |
Podocyte Injury | Proteinuria models | Not reported | ↑ Nephrin/synaptopodin, ↓ RAC1 activity | Prevents TRPC5-mediated actin remodeling |
Neurite Outgrowth | Hippocampal neurons | 1–10 μM | Alters growth cone morphology | TRPC5-dependent Ca2+ signaling |
Molecular Binding Insights:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7